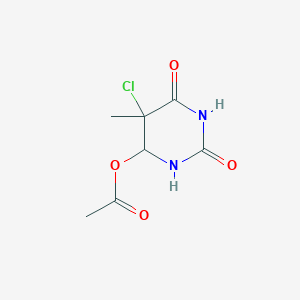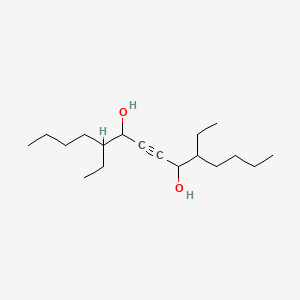
7-Tetradecyne-6,9-diol, 5,10-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tetradecyne-6,9-diol, 5,10-diethyl-: is a chemical compound with the molecular formula C18H34O2. It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) at specific positions on the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tetradecyne-6,9-diol, 5,10-diethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of 7-Tetradecyne-6,9-diol, 5,10-diethyl- may involve large-scale batch reactions under controlled temperature and pressure conditions. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (ketones or aldehydes) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: 7-Tetradecyne-6,9-diol, 5,10-diethyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of alkyne and diol functionalities on biological systems. It may serve as a model compound in the development of new pharmaceuticals or bioactive molecules .
Medicine: The compound’s unique structure may offer novel interactions with biological targets, leading to new treatments for various diseases .
Industry: In industrial applications, 7-Tetradecyne-6,9-diol, 5,10-diethyl- can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Tetradecyne-6,9-diol, 5,10-diethyl- involves its interaction with molecular targets through its alkyne and diol functionalities. The alkyne group can participate in cycloaddition reactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
7-Tetradecyne-6,9-diol: Similar structure but lacks the ethyl groups at positions 5 and 10.
5,10-Diethyl-7-tetradecene-6,9-diol: Similar structure but contains a double bond instead of a triple bond.
7-Tetradecyn-6-ol: Contains only one hydroxyl group and lacks the ethyl groups
Uniqueness: 7-Tetradecyne-6,9-diol, 5,10-diethyl- is unique due to the presence of both the alkyne and diol functionalities along with the ethyl groups at specific positions.
Properties
CAS No. |
25430-52-8 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
5,10-diethyltetradec-7-yne-6,9-diol |
InChI |
InChI=1S/C18H34O2/c1-5-9-11-15(7-3)17(19)13-14-18(20)16(8-4)12-10-6-2/h15-20H,5-12H2,1-4H3 |
InChI Key |
VCMIUIRQHPCSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C#CC(C(CC)CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


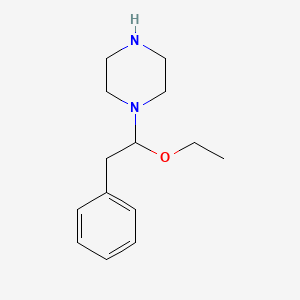
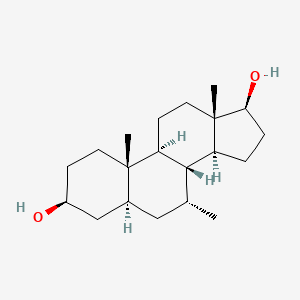

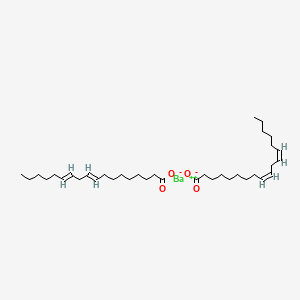
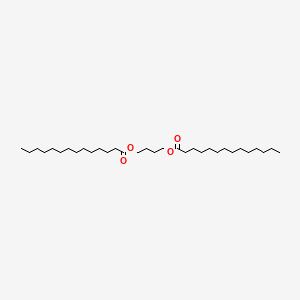

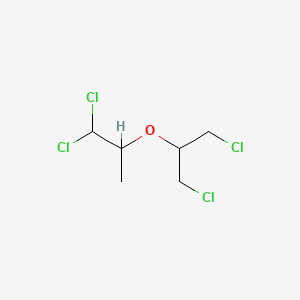
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
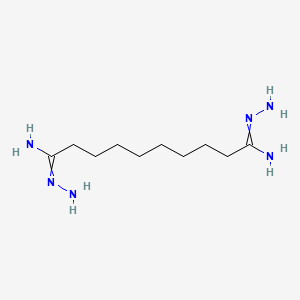


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
